

# An In-depth Technical Guide on the TIGIT-CD226 Interaction

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

## **Abstract**

The T cell immunoreceptor with Ig and ITIM domains (TIGIT) and the co-stimulatory receptor CD226 (also known as DNAM-1) form a critical axis in regulating the adaptive and innate immune systems.[1] These two receptors, often co-expressed on the surface of T cells and Natural Killer (NK) cells, compete for the same ligands, primarily CD155 (Poliovirus Receptor, PVR).[1] While CD226 engagement provides a potent co-stimulatory signal essential for antitumor and anti-viral responses, TIGIT acts as a crucial inhibitory checkpoint, suppressing immune cell function upon ligand binding.[1][2] This guide provides a detailed overview of the molecular interactions, competitive dynamics, signaling pathways, and experimental methodologies relevant to the TIGIT-CD226 axis, offering a technical resource for researchers in immunology and oncology.

#### The TIGIT/CD226 Axis: A Molecular Overview

TIGIT and CD226 are type I transmembrane glycoproteins belonging to the immunoglobulin superfamily.[3] They are key players in a complex network of receptors, including CD96 and CD112R, that interact with nectin and nectin-like molecules expressed on antigen-presenting cells (APCs) and tumor cells.[4][5]

• TIGIT (T cell immunoreceptor with Ig and ITIM domains): An inhibitory receptor expressed on activated T cells, regulatory T cells (Tregs), and NK cells.[4][6] Its cytoplasmic tail contains a



canonical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tail Tyrosine (ITT)-like motif.[4][7]

- CD226 (DNAM-1): A co-stimulatory receptor expressed on T cells, NK cells, monocytes, and a subset of B cells.[5] It plays a critical role in mediating cytotoxicity and cytokine production.
   [3]
- CD155 (PVR) and CD112 (Nectin-2): The primary shared ligands for both TIGIT and CD226.
   [3][6] These ligands are frequently overexpressed on various tumor cells and APCs, contributing to immune evasion.
   [3][8]

The balance of signals transmitted by TIGIT and CD226 is pivotal for determining the functional outcome of an immune response.[1] Dysregulation of this axis, often characterized by the upregulation of TIGIT and/or downregulation of CD226 on tumor-infiltrating lymphocytes (TILs), is a common mechanism of tumor immune escape.[2][9]

# **Quantitative Data: Competitive Ligand Binding**

A central feature of the TIGIT-CD226 axis is the competitive binding for their shared ligand, CD155. TIGIT exhibits a significantly higher binding affinity for CD155 compared to CD226.[3] [10] This affinity difference allows TIGIT to effectively outcompete CD226 for ligand binding, leading to a dominant inhibitory signal even when both receptors are present.[8][11]

| Receptor | Ligand           | Reported Binding Affinity (Kd) |
|----------|------------------|--------------------------------|
| TIGIT    | CD155 (PVR)      | ~1-3 nM[3]                     |
| CD226    | CD155 (PVR)      | ~119 nM[3]                     |
| TIGIT    | CD112 (Nectin-2) | Weaker than TIGIT-CD155[2]     |
| CD226    | CD112 (Nectin-2) | Weaker than CD226-CD155        |

Note: Kd values can vary between studies due to different experimental conditions and techniques (e.g., Surface Plasmon Resonance).

## **Mechanisms of TIGIT-Mediated Inhibition**



TIGIT suppresses immune cell function through several distinct mechanisms, all of which ultimately dampen the activating signals mediated by CD226 and the T cell receptor (TCR).

- Direct Intrinsic Signaling: Upon binding CD155, the ITIM and ITT-like motifs in TIGIT's
  cytoplasmic tail become phosphorylated.[4][7] This leads to the recruitment of SH2 domaincontaining phosphatases, such as SHIP-1, which can dephosphorylate key signaling
  intermediates in the PI3K and MAPK pathways, thereby inhibiting cell activation.[4]
- Ligand Competition: Due to its higher affinity, TIGIT directly blocks CD226 from accessing CD155, preventing the initiation of co-stimulatory signals.[9][10][11]
- Disruption of CD226 Dimerization: TIGIT can interact with CD226 in cis (on the same cell surface), which disrupts the homodimerization of CD226 required for stable ligand binding and effective signaling.[10][11][12][13]
- Indirect Inhibition via APCs: TIGIT engagement on T cells can induce CD155 on APCs to trigger the production of immunosuppressive cytokines like IL-10, while decreasing the production of pro-inflammatory cytokines such as IL-12.[4][9][10]

# **Signaling Pathways**

The opposing functions of TIGIT and CD226 are rooted in their distinct downstream signaling cascades.

## **TIGIT and CD226 Signaling at the Immune Synapse**





Click to download full resolution via product page

Caption: Opposing signaling pathways of TIGIT (inhibitory) and CD226 (co-stimulatory).



# **Experimental Protocols & Workflows**

Studying the TIGIT-CD226 interaction requires a combination of biophysical, biochemical, and cell-based assays.

## Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of TIGIT and CD226 to their ligands.

#### Methodology:

- Immobilization: Covalently immobilize recombinant human CD155-Fc chimera onto a CM5 sensor chip surface via amine coupling. A reference channel should be prepared by activating and blocking the surface without protein immobilization.
- Analyte Preparation: Prepare serial dilutions of recombinant human TIGIT or CD226 extracellular domains (analyte) in HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
- Binding Measurement: Inject the analyte dilutions over the reference and ligand-immobilized surfaces at a constant flow rate (e.g., 30 μL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
- Regeneration: After each cycle, regenerate the sensor surface using a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.0).
- Data Analysis: Subtract the reference channel sensorgram from the active channel sensorgram. Fit the resulting data to a 1:1 Langmuir binding model to calculate ka, kd, and the equilibrium dissociation constant (Kd = kd/ka).

## T Cell/NK Cell Co-culture Functional Assay

Objective: To assess the functional consequence of TIGIT engagement or blockade on T cell or NK cell effector functions (e.g., cytokine production, cytotoxicity).





Click to download full resolution via product page

Caption: Workflow for a co-culture assay to test TIGIT/CD226 function.

#### Methodology:

- Cell Preparation: Isolate human NK cells or T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection kits. Culture a target cell line known to express high levels of CD155 (e.g., K562).
- Co-culture Setup: Plate target cells in a 96-well plate. Add the isolated effector cells (NK or T cells) at a specified Effector: Target (E:T) ratio (e.g., 10:1).



- Treatment Groups:
  - Control: Add an isotype control antibody.
  - TIGIT Blockade: Add a blocking anti-TIGIT monoclonal antibody (e.g., 10 μg/mL).
  - CD226 Blockade (for mechanism validation): Add a blocking anti-CD226 antibody.
- Incubation: Incubate the co-culture for 4-24 hours at 37°C.
- Functional Readout (Cytokine Production): After incubation, collect the supernatant and measure the concentration of IFN-y or other relevant cytokines using an ELISA kit.
- Functional Readout (Cytotoxicity): Measure target cell lysis. For flow cytometry-based methods, pre-label target cells with a fluorescent dye (e.g., CFSE) and after co-culture, stain with a viability dye (e.g., 7-AAD). The percentage of dead (7-AAD+) target cells (CFSE+) is quantified.

# **Therapeutic Implications**

The dominant inhibitory role of TIGIT in the tumor microenvironment makes it a prime target for cancer immunotherapy.[4][6] Monoclonal antibodies designed to block the TIGIT-CD155 interaction aim to "release the brakes" on the immune system in several ways:

- Preventing TIGIT's intrinsic inhibitory signaling.[14]
- Allowing the co-stimulatory receptor CD226 to bind CD155, thereby promoting T cell and NK cell activation.[1][9]

Clinical trials are actively investigating anti-TIGIT antibodies, particularly in combination with PD-1/PD-L1 blockade, with promising early results in cancers like non-small cell lung cancer.[1] The rationale is that dual blockade can overcome two distinct mechanisms of immune suppression, leading to a more robust and durable anti-tumor response.[4]





Click to download full resolution via product page

Caption: Logical diagram of TIGIT/CD226 competitive binding and therapeutic blockade.

#### Conclusion

The TIGIT-CD226 axis represents a sophisticated rheostat for tuning immune cell activity. The higher affinity of the inhibitory TIGIT receptor for the shared ligand CD155 provides a powerful mechanism to maintain self-tolerance and prevent excessive inflammation. However, this same mechanism is frequently co-opted by tumors to evade immune destruction. A thorough understanding of the quantitative biophysics, molecular signaling, and functional outcomes of this interaction is essential for the continued development of novel immunotherapies aimed at restoring potent anti-tumor immunity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. TIGIT/CD226 Axis Regulates Anti-Tumor Immunity PMC [pmc.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. The TIGIT/CD226 axis regulates human T cell function PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Hitting the complexity of the TIGIT-CD96-CD112R-CD226 axis for next-generation cancer immunotherapy [bmbreports.org]
- 6. kuickresearch.com [kuickresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Frontiers | TIGIT, the Next Step Towards Successful Combination Immune Checkpoint Therapy in Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. kuickresearch.com [kuickresearch.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the TIGIT-CD226 Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3175645#tigit-interaction-with-co-stimulatory-receptor-cd226]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com